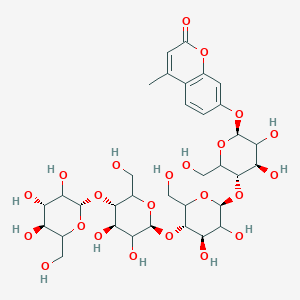

4-Methylumbelliferyl |A-D-Cellotetroside

Description

Contextualization of Fluorogenic Substrates in Glycoside Hydrolase Enzymology

Glycoside hydrolases (GHs) are a widespread class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. biorxiv.org Their study is fundamental to understanding biological processes ranging from digestion in animals to the decomposition of plant biomass in the environment. To probe the activity of these enzymes, researchers employ synthetic substrates that, upon cleavage, produce a detectable signal.

Fluorogenic substrates are a class of these synthetic molecules that are initially non-fluorescent but release a fluorescent compound upon enzymatic action. glycosynth.co.uk This property allows for highly sensitive and continuous monitoring of enzyme kinetics. The basic principle involves a fluorophore, a molecule capable of fluorescence, linked to a carbohydrate moiety via a glycosidic bond. When a specific glycoside hydrolase recognizes and cleaves this bond, the fluorophore is released, and its fluorescence can be measured. This method offers significant advantages over traditional colorimetric assays, including higher sensitivity and a wider dynamic range.

Historical Development and Evolution of Umbelliferyl Glycoside Probes

The use of fluorogenic substrates in enzymology has a rich history. One of the most widely used fluorophores is 4-methylumbelliferone (B1674119) (4-MU), a derivative of coumarin (B35378). glycosynth.co.uk Glycosides of 4-methylumbelliferone were first explored as substrates for glycosidases several decades ago. These early probes, such as 4-methylumbelliferyl β-D-glucopyranoside, were instrumental in developing sensitive assays for various glycosidases. sigmaaldrich.com

The synthesis of these probes has also evolved. An improved Helferich method, for instance, allows for the stereoselective synthesis of 4-methylumbelliferyl glycosides using glycosyl acetates in the presence of specific catalysts. mdpi.com Over time, the library of umbelliferyl-based substrates has expanded to include a wide variety of carbohydrate structures, enabling the study of a broader range of glycoside hydrolases with different specificities. This has been particularly important in fields like medical diagnostics, where these substrates are used to detect enzyme deficiencies associated with lysosomal storage diseases. glycosynth.co.uk The development of chromogenic and fluorogenic substrates has also been pivotal in bacterial diagnostics, allowing for the rapid and specific detection of enzymatic activities in microorganisms. nih.gov

Significance of Oligosaccharide Chain Length in Enzymatic Specificity for Cellotetroside Substrates

The specificity of a glycoside hydrolase is not only determined by the type of sugar residue but also by the length and linkage of the oligosaccharide chain. The active site of a cellulase (B1617823), for example, is often a cleft or tunnel that can accommodate several glucose units. doi.org Therefore, substrates with longer oligosaccharide chains can provide more detailed information about the enzyme's subsite affinities and its mode of action (i.e., whether it is an endo- or exo-acting enzyme).

Studies using a series of 4-methylumbelliferyl-β-D-oligosaccharides with varying numbers of glucose units (from glucoside to cellotrioside) have demonstrated this principle. For instance, in a study of cellulases from Cellulomonas fimi, different enzymes showed distinct preferences for the length of the sugar chain. While some enzymes could hydrolyze the cellobioside (two glucose units), others were more active on the cellotrioside (three glucose units), and some showed no activity on the single glucoside. researchgate.net This highlights how the length of the oligosaccharide chain is a critical determinant of substrate recognition and hydrolysis by glycoside hydrolases. 4-Methylumbelliferyl β-D-Cellotetroside, with its four glucose units, thus serves as a valuable tool to probe the active sites of cellulases that have extended substrate-binding regions.

Defining the Academic Research Scope for 4-Methylumbelliferyl β-D-Cellotetroside

The primary academic research scope for 4-Methylumbelliferyl β-D-Cellotetroside lies in its application as a specific substrate for the characterization of cellulases and other β-1,4-glucanases. Its utility is particularly pronounced in several key areas:

Elucidating Enzyme Specificity and Mechanism: By comparing the hydrolysis rates of 4-MU-cellotetroside with those of shorter (e.g., 4-MU-cellobioside) and longer cello-oligosaccharide substrates, researchers can map the substrate binding requirements of an enzyme's active site. This information is crucial for understanding the fundamental mechanisms of cellulase action.

High-Throughput Screening: The fluorogenic nature of the substrate makes it ideal for high-throughput screening assays to discover novel cellulases from environmental samples or to engineer existing enzymes for improved activity.

Kinetic Studies: While specific kinetic data for 4-Methylumbelliferyl β-D-Cellotetroside is not as widely published as for its shorter counterparts, it holds the potential for detailed kinetic analysis of endoglucanases. Such studies would provide valuable parameters like the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), offering a deeper understanding of enzyme efficiency. For instance, kinetic studies on the related substrate, 4-methylumbelliferyl-β-D-cellobioside, have yielded important insights into the activity of various cellulases. doi.org

The commercial availability of 4-Methylumbelliferyl β-D-Cellotetroside from specialized chemical suppliers further facilitates its use in the academic research community, providing a standardized tool for cellulase research.

Detailed Research Findings

While comprehensive kinetic data specifically for 4-Methylumbelliferyl β-D-Cellotetroside is limited in publicly available literature, qualitative and comparative studies highlight its importance.

A key study on the cellulases from Cellulomonas fimi provides a clear example of how oligosaccharide chain length affects enzyme activity. The researchers tested a panel of enzymes against 4-methylumbelliferyl glycosides of varying lengths.

| Enzyme | Substrate: 4-MU-Glucoside | Substrate: 4-MU-Cellobioside | Substrate: 4-MU-Cellotrioside |

|---|---|---|---|

| CenA | No Hydrolysis | No Hydrolysis | Hydrolysis |

| CenB | No Hydrolysis | No Hydrolysis | No Hydrolysis |

| CenC | No Hydrolysis | Hydrolysis | No Hydrolysis |

| Cex | No Hydrolysis | Rapid Hydrolysis | Rapid Hydrolysis |

Data adapted from a qualitative analysis of enzyme activity on different 4-methylumbelliferyl glycosides. researchgate.net

This data clearly demonstrates that for certain cellulases, a longer oligosaccharide chain is a prerequisite for substrate binding and cleavage. For example, CenA specifically required at least three glucose units (cellotrioside) for activity, indicating an extended binding site. Conversely, CenC was active on the cellobioside but not the cellotrioside, suggesting a different active site architecture. Cex, on the other hand, was active on both the di- and tri-saccharide forms. The logical extension of this work is the use of 4-Methylumbelliferyl β-D-Cellotetroside to further probe the specificities of these and other cellulases, particularly those expected to have even larger substrate binding domains.

Properties

IUPAC Name |

7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSZKXHJJYJMLH-VTVLNYHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858114 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84325-19-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4 Methylumbelliferyl β D Cellotetroside

Advanced Synthetic Strategies for 4-Methylumbelliferyl Oligosaccharides

The construction of the β-D-cellotetroside linkage to the 4-methylumbelliferyl aglycone requires precise control over stereochemistry and regioselectivity. Both purely chemical and combined chemoenzymatic approaches have been developed to assemble these complex oligosaccharide conjugates.

Refined Glycosylation Protocols for β-D-Cellotetroside Linkage

The formation of the β-glycosidic bond between the oligosaccharide and the phenolic hydroxyl group of 4-methylumbelliferone (B1674119) is a critical step in the synthesis of 4-Methylumbelliferyl β-D-Cellotetroside. An improved Helferich method has been shown to be effective for the synthesis of 4-methylumbelliferyl glycosides. This method involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with a base such as triethylamine (B128534) or pyridine. chemrxiv.org This approach offers high stereoselectivity and yields ranging from moderate to excellent (51%–94%) under mild conditions. chemrxiv.org While this has been demonstrated for monosaccharides, the stepwise extension to a tetrasaccharide would involve a sequence of protection and deprotection steps to build the cellotetraose (B13520) chain before coupling to the aglycone.

For the assembly of the oligosaccharide chain itself, methods for the stereoselective formation of 1,2-trans-glycosidic linkages are crucial. One such approach utilizes glycosyl donors with a participating group at the C-2 position, which directs the incoming acceptor to the β-face of the oxocarbenium ion intermediate. However, for the construction of β-1,4-linkages found in cellulose (B213188), this can be challenging. Alternative strategies, such as those employing novel activating agents or solvent effects, are continuously being explored to enhance the efficiency and stereoselectivity of β-glycosylation.

Chemoenzymatic Synthetic Approaches for Defined Glycan Structures

Chemoenzymatic methods offer a powerful alternative to purely chemical synthesis, leveraging the high specificity of enzymes to overcome challenges in regioselectivity and stereoselectivity. A common strategy involves the chemical synthesis of a smaller, activated precursor which is then elongated by specific glycosyltransferases or glycosidases operating in their transglycosylation mode.

For instance, a chemoenzymatic approach has been successfully employed for the synthesis of 4-methylumbelliferyl β-(1→4)-D-xylooligosides. In this method, a chemically synthesized 4-methylumbelliferyl xylobioside serves as an acceptor for a β-D-xylosidase from Aspergillus sp., which catalyzes the transfer of additional xylose units to generate higher oligosaccharides. bioglyco.com A similar strategy could be envisioned for 4-Methylumbelliferyl β-D-Cellotetroside, where a chemically synthesized 4-methylumbelliferyl cellobioside could be elongated using a suitable cellulase (B1617823) or cellodextrin phosphorylase. uea.ac.ukresearchgate.net For example, cellodextrin phosphorylase can catalyze the oligomerization of α-D-glucose 1-phosphate onto an acceptor like cellobiose (B7769950) to produce longer cellodextrins. uea.ac.ukresearchgate.net

| Enzyme | Donor Substrate | Acceptor Substrate | Product |

| β-D-xylosidase (Aspergillus sp.) | Xylooligosaccharides | 4-methylumbelliferyl xylobioside | 4-methylumbelliferyl β-(1→4)-D-xylooligosides (DP 3-5) |

| Cellodextrin phosphorylase | α-D-glucose 1-phosphate | Cellobiose | Cellodextrins |

Synthesis of Specific 4-Methylumbelliferyl β-D-Cellotetroside Derivatives for Mechanistic Probing

To investigate the intricate mechanisms of enzyme action, researchers often require substrate analogues that are resistant to hydrolysis or possess altered physicochemical properties. The synthesis of such derivatives of 4-Methylumbelliferyl β-D-Cellotetroside provides invaluable tools for studying enzyme kinetics, binding interactions, and active site architecture.

Preparation of Non-Hydrolyzable Substrate Analogues

The replacement of the glycosidic oxygen with a sulfur atom creates a thio-glycosidic linkage that is generally resistant to enzymatic cleavage by glycosidases. This strategy has been employed to synthesize non-hydrolyzable analogues of fluorescent substrates. For example, the synthesis of 4-methyl-7-thioumbelliferyl-beta-D-cellobioside, a non-hydrolyzable analogue of the corresponding fluorescent substrate, has been reported. The synthesis of such thio-analogues often involves the reaction of a thiol-containing aglycone with an activated sugar derivative. The development of efficient methods for synthesizing 2-hydroxy thioglycosides from glycals provides a potential route to these analogues. nih.gov These non-hydrolyzable probes are instrumental in studying enzyme-substrate binding thermodynamics and pre-steady-state kinetics.

Acetylated Derivatives for Enhanced Chemical Stability and Solubility

Acetylation of the free hydroxyl groups on the sugar backbone can significantly alter the physicochemical properties of oligosaccharide conjugates, often leading to increased chemical stability and solubility in organic solvents. This modification can be particularly useful for improving the handling and delivery of these probes in various assay formats. The introduction of acetyl groups has been shown to redshift the excitation and emission wavelengths of fluorescent probes, which can be advantageous in complex biological media. mdpi.com

| Derivative | Modification | Purpose |

| Thio-analogue | Replacement of glycosidic oxygen with sulfur | Non-hydrolyzable substrate for binding studies |

| Acetylated derivative | Acetylation of hydroxyl groups | Enhanced stability and solubility, altered fluorescence properties |

Challenges and Innovations in High-Purity Synthesis of Oligosaccharide Conjugates

A major hurdle is the purification of the final product and intermediates. The similar physicochemical properties of the desired oligosaccharide and any closely related impurities make separation difficult. High-performance liquid chromatography (HPLC), particularly using techniques like hydrophilic interaction liquid chromatography (HILIC), is a powerful tool for the purification of oligosaccharides. researchgate.netnih.govmac-mod.com For fluorescently labeled oligosaccharides, specialized purification methods using solid-phase extraction (SPE) with materials like graphitized carbon have been developed to remove excess labeling reagents and byproducts. mdpi.com

Innovations in this field are focused on developing more efficient and stereoselective glycosylation reactions, minimizing the number of protection and deprotection steps through one-pot strategies, and improving purification technologies. The use of automated synthesis platforms, analogous to those used for peptides and oligonucleotides, is a promising area of development for streamlining the production of complex carbohydrates.

Enzymatic Hydrolysis and Kinetic Analysis of 4 Methylumbelliferyl β D Cellotetroside

Investigation of Enzyme Specificity Towards 4-Methylumbelliferyl β-D-Cellotetroside

Detailed investigations into enzyme specificity, including substrate binding and comparative hydrolysis rates across different glycoside hydrolase families for 4-Methylumbelliferyl β-D-Cellotetroside, are not extensively documented. Research has predominantly focused on shorter cello-oligosaccharide derivatives.

Substrate Binding Dynamics and Affinity

There is a lack of specific studies detailing the substrate binding dynamics and affinity (Kd) of enzymes with 4-Methylumbelliferyl β-D-Cellotetroside. However, principles can be inferred from related compounds. For instance, studies with the disaccharide analogue, 4-methylumbelliferyl-β-D-cellobioside (MUC), show that non-productive binding can be a significant factor in enzyme kinetics, where the substrate binds to the active site in a conformation that does not lead to catalysis. nih.gov This phenomenon, which affects the apparent catalytic rate, is likely relevant for the larger cellotetroside substrate as well. The extended sugar chain of the tetrasaccharide would offer more potential binding interactions within the substrate-binding cleft of cellulases, which could lead to more complex binding dynamics compared to the cellobioside.

Comparative Hydrolysis by Various Glycoside Hydrolase Families, particularly Cellulases

While a direct comparative study of 4-Methylumbelliferyl β-D-Cellotetroside hydrolysis across various glycoside hydrolase (GH) families is not available, the activity of cellulases on cello-oligosaccharides is well-established. Cellulases are broadly classified as endoglucanases, which cleave internal glycosidic bonds, and exoglucanases (cellobiohydrolases), which act on the ends of cellulose (B213188) chains. researchgate.net

It is expected that both endo- and exo-acting cellulases could hydrolyze 4-Methylumbelliferyl β-D-Cellotetroside. Endoglucanases might cleave any of the three internal β-1,4-glycosidic bonds, while cellobiohydrolases would processively cleave from the non-reducing end. The presence of the fluorescent aglycone at the reducing end makes this substrate particularly useful for assaying enzymes that can cleave the bond linking the sugar chain to the 4-methylumbelliferone (B1674119) group. Studies on similar substrates like 4-methylumbelliferyl β-(1→4)-d-xylooligosides show that with longer sugar chains (degree of polymerization 4 and 5), enzymes can exhibit endolytic activity, releasing a mix of smaller fluorogenic products. nih.govrsc.org A similar pattern could be anticipated for 4-Methylumbelliferyl β-D-Cellotetroside with certain cellulases.

Detailed Kinetic Characterization of 4-Methylumbelliferyl β-D-Cellotetroside Hydrolysis

Specific kinetic data (Vmax, Km, kcat) for the enzymatic hydrolysis of 4-Methylumbelliferyl β-D-Cellotetroside are not present in the available literature. The characterization has been performed extensively on related, smaller substrates.

Pre-Steady-State Kinetic Investigations for Catalytic Mechanism Elucidation

Pre-steady-state kinetic analyses provide deep insights into the catalytic mechanism, including the rates of individual steps like substrate binding, conformational changes, and product release. Such studies have been performed on 4-methylumbelliferyl-based trisaccharide substrates, revealing complex mechanisms involving induced-fit models for enzyme-substrate complex formation. researchgate.net These investigations are crucial for understanding the complete catalytic cycle. However, no specific pre-steady-state kinetic data for 4-Methylumbelliferyl β-D-Cellotetroside could be located.

Determination of Steady-State Kinetic Parameters (Vmax, Km, kcat)

Steady-state kinetic parameters are fundamental for characterizing enzyme performance. For cellulases, these are often determined using substrates like MUC. For example, kinetic parameters have been determined for GH7 cellobiohydrolases using MUC, revealing significant differences between enzymes. nih.gov The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. mdpi.com The ratio kcat/Km is a measure of catalytic efficiency.

Although no specific table of these parameters for 4-Methylumbelliferyl β-D-Cellotetroside can be provided due to a lack of data, the table below shows an example of kinetic data for the related substrate, 4-methylumbelliferyl-β-D-cellobioside (MUC), with two different GH7 cellobiohydrolases.

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (s⁻¹µM⁻¹) |

| Trichoderma reesei Cel7A | MUC | 0.005 | 40 | 0.000125 |

| Phanerochaete chrysosporium Cel7D | MUC | 0.041 | 140 | 0.000293 |

| This table is based on data for a related compound and is for illustrative purposes only. |

Mechanistic Insights into Glycosidic Bond Cleavage in the Presence of Cellotetroside Moiety

The mechanism of glycosidic bond cleavage by cellulases involves general acid catalysis, requiring two critical carboxylate residues at the active site. These enzymes operate via one of two mechanisms: inversion or retention of the anomeric configuration.

For the hydrolysis of 4-Methylumbelliferyl β-D-Cellotetroside, the cleavage of the bond between the cellotetraose (B13520) and the 4-methylumbelliferone aglycone releases the fluorescent 4-methylumbelliferone. The rate and pattern of cleavage would depend on the specific enzyme. An exoglucanase would be expected to sequentially cleave cellobiose (B7769950) units from the non-reducing end, potentially not releasing the fluorescent aglycone until the final sugar unit is hydrolyzed. In contrast, an endoglucanase could cleave internally, or at the aglycone bond, leading to a more direct release of 4-methylumbelliferone. researchgate.net Studies on sediments using the cellobioside analogue suggest that exo-(1,4)-β-glucanases are primarily responsible for its hydrolysis. researchgate.netnih.gov The longer cellotetroside moiety provides multiple potential cleavage sites, and the precise mechanistic path for its breakdown by different cellulases remains an area for further research.

Exploration of Conformational Transitions During Enzymatic Reaction

The enzymatic hydrolysis of glycosidic bonds, such as the one present in 4-Methylumbelliferyl β-D-cellotetroside, is a dynamic process involving significant conformational adjustments in both the substrate and the enzyme's active site. Research into analogous substrates, such as 4-methylumbelliferyl N-acetyl-chitotetraoside and methylumbelliferyl-β-D-cellobioside (MUC), provides critical insights into these transitions. nih.govnrel.gov A key aspect of this process is the distinction between productive and non-productive binding modes, which represent different conformational states of the enzyme-substrate complex. nih.gov

Productive binding occurs when the substrate settles into the active site in an orientation that allows the catalytic residues of the enzyme to efficiently cleave the target glycosidic bond. This alignment is crucial for catalysis to proceed. Conversely, non-productive binding describes a situation where the substrate binds to the enzyme's active site but in a conformation that is not suitable for hydrolysis. nih.gov In the case of hen lysozyme's interaction with a fluorescent tetrasaccharide analogue, studies revealed that the substrate could bind productively to subsites A through E, or non-productively to subsites A to D. nih.gov The existence of these multiple binding modes underscores the conformational flexibility of the enzyme's active site and its ability to accommodate the substrate in various orientations.

Identification and Role of Catalytic Residues in Substrate Hydrolysis

The cleavage of the glycosidic bond in substrates like 4-Methylumbelliferyl β-D-cellotetroside is accomplished by specific amino acid residues within the enzyme's active site, known as catalytic residues. In the well-studied hen lysozyme, which hydrolyzes a similar tetrasaccharide substrate, the key catalytic residues have been identified as Aspartic acid 52 (Asp 52) and Glutamic acid 35 (Glu 35). nih.gov These two residues act in concert to effect hydrolysis through a general acid-base catalysis mechanism.

The catalytic cycle relies on the specific protonation states of these residues. The active form of the enzyme requires an ionized Asp 52 (aspartate) and a protonated Glu 35 (glutamic acid). nih.gov Glu 35 typically functions as the general acid catalyst, donating a proton to the glycosidic oxygen, which facilitates the departure of the leaving group (the aglycone, in this case, 4-methylumbelliferone). Simultaneously, the negatively charged Asp 52 acts as a nucleophile or stabilizes the resulting positively charged oxo-carbenium ion intermediate through electrostatic interactions. nih.gov Another residue, Asp 101, has also been shown to participate in the binding of the substrate. nih.gov

The local environment created by the enzyme-substrate binding influences the ionization state (pK value) of these crucial residues. Studies on a 4-methylumbelliferyl-tetrasaccharide analogue revealed distinct pK values for the catalytic residues depending on whether the enzyme was free or bound to the substrate in a productive or non-productive complex. nih.gov These shifts in pK values are a direct consequence of the conformational changes upon substrate binding and are essential for optimizing the catalytic activity. nih.gov

Table 1: pK Values of Catalytic Residues in Hen Lysozyme in Different States nih.gov

| Residue | Free Lysozyme | Productive Complex | Nonproductive Complex |

|---|---|---|---|

| Asp 52 | 3.60 | 3.40 | 3.95 |

| Glu 35 | 6.20 | 6.55 | 6.55 |

The kinetic parameters for the hydrolysis of different substrates by various enzymes further highlight the importance of the precise interaction between the substrate and the catalytic residues. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are significantly influenced by the substrate's structure and the specific enzyme. nrel.gov

Table 2: Kinetic Parameters for Hydrolysis by GH7 Cellobiohydrolases nrel.gov

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) |

|---|---|---|---|---|

| TrCel7A | MUC | 8.8 | 0.021 | 0.0024 |

Development and Optimization of Fluorometric Assays for 4 Methylumbelliferyl β D Cellotetroside

Fundamental Principles of 4-Methylumbelliferone (B1674119) Fluorescence for Enzymatic Assays

Fluorometric assays using substrates like 4-Methylumbelliferyl β-D-Cellotetroside rely on a straightforward yet powerful mechanism. The substrate itself is essentially non-fluorescent. However, upon enzymatic hydrolysis, it releases the fluorophore 4-methylumbelliferone (4-MU). promega.compromega.de The rate of 4-MU formation is directly proportional to the enzyme's activity, allowing for quantitative measurement. promega.de This method is significantly more sensitive than colorimetric assays that use substrates such as p-nitrophenyl glycosides. researchgate.net The high sensitivity of 4-MU detection enables the use of very low concentrations of both substrate and enzyme, making it ideal for studying enzymes with low turnover rates or for screening large libraries of compounds. promega.de

A critical factor governing the intensity of the 4-MU signal is the pH of the assay buffer. The fluorescence of 4-methylumbelliferone is highly pH-dependent. researchgate.netbrainly.com In acidic or neutral conditions (around pH 7.0), the fluorescence is relatively low. brainly.comsigmaaldrich.com As the pH becomes more alkaline, the fluorescence intensity increases dramatically, reaching a maximum plateau at a pH of approximately 10 or higher. researchgate.netsigmaaldrich.com At pH 10.3, the fluorescence can be about 100 times more intense than at pH 7.4. sigmaaldrich.com This is due to the deprotonation of the 7-hydroxyl group of the coumarin (B35378) ring, which converts the molecule into its highly fluorescent phenolate (B1203915) form. brainly.com

For this reason, enzymatic reactions are often performed at the optimal pH for the enzyme's activity, which may be acidic or neutral. The reaction is then terminated by adding a stop buffer with a high pH (e.g., >10), which simultaneously halts enzymatic activity and maximizes the fluorescent signal of the liberated 4-MU for endpoint measurements. researchgate.netnih.gov

Table 1: pH Dependence of 4-Methylumbelliferone Fluorescence

| pH Condition | Relative Fluorescence Intensity | Rationale |

|---|---|---|

| Acidic (< 7.0) | Low | The 7-hydroxyl group is protonated, resulting in minimal fluorescence. researchgate.netbrainly.com |

| Neutral (~7.0-7.5) | Moderate | The molecule begins to deprotonate, showing some fluorescence. sigmaaldrich.comnih.gov |

Fluorescence quenching is another significant phenomenon that must be considered. Quenching refers to any process that decreases the fluorescence intensity of a sample. youtube.com This can be a major source of interference, potentially leading to false-positive results in inhibitor screening, where a decrease in fluorescence is misinterpreted as enzyme inhibition. nih.govresearchgate.net Several factors can cause quenching:

Chemical Quenching: Certain compounds can interact with the excited state of the fluorophore and cause it to return to the ground state without emitting a photon. Flavonoids are a well-documented class of compounds that can quench 4-MU fluorescence, creating a potential pitfall in neuraminidase inhibition assays and other similar screenings. nih.govresearchgate.net Other chemical quenchers include halides and electron-withdrawing groups. youtube.com

Inner Filter Effect: At high concentrations, the quencher may absorb the excitation or emission light, reducing the signal. Heme proteins and other porphyrins have been shown to inhibit fluorescence through this mechanism of light absorption. nih.gov

Self-Quenching: At very high concentrations of 4-MU itself, the linear relationship between concentration and fluorescence can be lost. youtube.com

To achieve the highest sensitivity and specificity in an assay using 4-Methylumbelliferyl β-D-Cellotetroside, it is essential to optimize the excitation and emission wavelengths for the detection of the liberated 4-MU. The optimal wavelengths are dependent on the pH of the final solution being measured. researchgate.netmedchemexpress.com

Generally, 4-MU is excited with ultraviolet (UV) light and emits blue light. In alkaline buffers (pH >10), where fluorescence is maximal, the excitation peak is typically around 360-365 nm, and the emission peak is at approximately 445-450 nm. sigmaaldrich.combio-rad.com However, these values can shift. For instance, at pH 7.4, the excitation maximum is around 370 nm, and at pH 4.6, it shifts to 330 nm, while the emission maximum remains in the 445-454 nm range. medchemexpress.com

Table 2: Typical Excitation and Emission Wavelengths for 4-Methylumbelliferone (4-MU)

| Condition | Excitation Max (nm) | Emission Max (nm) | Source(s) |

|---|---|---|---|

| 0.15 M Glycine Buffer, pH 10.2 | ~365 | ~445 | sigmaaldrich.com |

| Water | ~380 | ~454 | nih.gov |

| General (Alkaline) | 360 | 448 - 460 | researchgate.netbio-rad.comaatbio.com |

| pH 10.4 | 385 | 445 - 454 | medchemexpress.com |

| pH 7.4 | 370 | 445 - 454 | medchemexpress.com |

Optimizing these wavelengths is crucial for maximizing the signal-to-noise ratio. By selecting the precise excitation maximum, the fluorophore is most efficiently excited, and by setting the emission detector to the emission maximum, the highest possible signal is captured. This careful tuning minimizes background noise and enhances the detection limit of the assay, allowing for the reliable measurement of even minute amounts of enzymatic activity. promega.de

High-Throughput Screening (HTS) Applications for Glycosidase Activity with 4-Methylumbelliferyl β-D-Cellotetroside

The properties of 4-Methylumbelliferyl β-D-Cellotetroside make it an excellent substrate for high-throughput screening (HTS) of glycosidase activity. HTS enables the rapid testing of thousands or even millions of samples, a process that is fundamental to modern drug discovery and enzyme engineering. researchgate.netnih.gov In this context, 4-Methylumbelliferyl β-D-Cellotetroside can be used to screen large libraries of chemical compounds to find inhibitors of specific cellulases or to screen environmental or metagenomic libraries for novel enzymes with desired activities. researchgate.net The high sensitivity of fluorescence detection is particularly advantageous for HTS, as it allows for the use of minimal reaction volumes, thereby conserving precious reagents and library compounds. nih.gov

A cornerstone of HTS is the use of automation and miniaturized assay formats, typically in 96-, 384-, or even 1536-well microplates. nih.govnih.gov This format allows for the parallel processing of a large number of reactions. The workflow is typically managed by robotic systems that perform repetitive tasks such as dispensing reagents, library compounds, and enzyme solutions with high precision. Automated liquid handlers ensure accuracy and reproducibility while minimizing the potential for human error.

The assay using 4-Methylumbelliferyl β-D-Cellotetroside is readily adaptable to these automated platforms. Reactions are initiated in the microplate wells, incubated for a set period, and then terminated. The fluorescence is then read directly in the plate using a microplate fluorometer equipped with the appropriate filters or monochromators for the excitation and emission wavelengths of 4-MU. nih.gov This seamless integration of the assay chemistry with robotic platforms is what enables the massive throughput required for large-scale screening campaigns. researchgate.net

The vast amount of data generated during an HTS campaign necessitates robust methods for quality control (QC) and data analysis to ensure the results are reliable and meaningful. nih.govresearchgate.net Several statistical parameters are used to monitor the quality of an HTS assay in real-time. selvita.com

Table 3: Key Quality Control Parameters in HTS

| Parameter | Description | Acceptable Value |

|---|---|---|

| Z'-factor | A measure of assay quality that reflects the separation between the high (positive control) and low (negative control) signal windows. | Z' > 0.5 indicates an excellent assay. nih.gov |

| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | A higher ratio is desirable, typically >2. selvita.com |

| Coefficient of Variation (%CV) | A measure of the variability of the control signals, calculated as (Standard Deviation / Mean) * 100. | Typically <10-15% for enzyme assays. selvita.com |

During data analysis, the raw fluorescence readings from each well are processed to identify "hits"—compounds or samples that exhibit significant activity (e.g., inhibition or high enzymatic activity). cambridgemedchemconsulting.com This often involves normalizing the data against controls on the same plate and setting a threshold for hit selection (e.g., >50% inhibition). Statistical tools and specialized software are used to manage these large datasets, perform calculations, and help identify potential false positives caused by assay artifacts. nih.gov Generating a standard curve with known concentrations of 4-MU is also a crucial step for quantifying the amount of product formed and, consequently, the enzyme's activity. promega.combio-rad.com

Addressing Assay Interferences and Implementing Inhibitor Studies

While fluorometric assays are powerful, they are susceptible to various forms of interference that can compromise data quality. A thorough understanding of these potential issues is critical for designing robust assays and correctly interpreting the results, particularly in the context of inhibitor screening.

A primary source of interference is from compounds that intrinsically affect the fluorescence signal. As previously discussed, fluorescent compounds in a screening library can emit light at the same wavelength as 4-MU, leading to false negatives (masking inhibition). Conversely, compounds that quench the fluorescence of 4-MU can be misinterpreted as enzyme inhibitors, leading to false positives. nih.govresearchgate.net This quenching effect has been notably documented for flavonoids. researchgate.net Another form of interference comes from compounds that absorb light at either the excitation or emission wavelength of 4-MU, a phenomenon known as the inner filter effect, which is observed with molecules like heme proteins. nih.gov

To mitigate these issues, "counterscreens" are often employed. A counterscreen for quenching, for example, would involve adding the test compounds to a solution containing a known amount of 4-MU (without the enzyme) to see if they reduce the signal.

In inhibitor studies, the primary goal is to identify molecules that specifically block the target enzyme's activity. An HTS campaign using 4-Methylumbelliferyl β-D-Cellotetroside would serve as the primary screen to identify a list of initial "hits." cambridgemedchemconsulting.com These hits must then undergo a rigorous validation process:

Re-testing: Confirmed hits are re-tested, often in triplicate, to ensure the activity is reproducible. cambridgemedchemconsulting.com

Dose-Response Curves: The potency of the inhibitor is determined by testing it across a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Selectivity Assays: It is also crucial to ensure that the inhibition is specific. For instance, when assaying for (1,4)-β-glucanase activity with a substrate like 4-methylumbelliferyl-β-cellobiose, co-existing β-glucosidases might also cleave the substrate. In such cases, a specific inhibitor of the interfering enzyme, such as d-glucono-δ-lactone for β-glucosidases, can be added to the assay mixture to ensure that the measured activity is due to the target enzyme. nih.govresearchgate.net This same principle would apply to assays with 4-Methylumbelliferyl β-D-Cellotetroside to ensure the specific measurement of enzymes capable of cleaving longer cellooligosaccharides.

Strategies for Differentiating Specific Cellulase (B1617823) Activity from Other Glycosidase Activities (e.g., β-Glucosidases)

The use of fluorogenic substrates like 4-Methylumbelliferyl β-D-Cellotetroside provides a highly sensitive method for detecting cellulase activity. However, a significant challenge in complex biological systems is the potential for cross-reactivity with other glycosidases, particularly β-glucosidases (EC 3.2.1.21). These enzymes can also cleave the substrate, leading to the release of the fluorophore 4-methylumbelliferone (4-MU) and resulting in an overestimation of true cellulase activity. abcam.comabcam.com Therefore, specific strategies must be employed to differentiate the activity of target cellulases (endo-1,4-β-glucanases) from interfering enzymes.

A primary and effective strategy is the use of selective inhibitors that can suppress the activity of β-glucosidases without significantly affecting the target cellulase. D-glucono-δ-lactone is a well-established and specific competitive inhibitor of β-glucosidases. annualreviews.orgnih.gov By incorporating it into the assay mixture, the hydrolysis of the substrate by β-glucosidases is blocked, ensuring that the measured fluorescence is predominantly a result of cellulase activity. nih.gov For instance, a method developed to measure (1,4)-β-glucanase activity in sediment successfully used D-glucono-δ-lactone to inhibit β-glucosidases that were also capable of hydrolyzing the 4-methylumbelliferyl-β-cellobiose substrate. nih.gov

Another approach involves the use of alternative inhibitors. Miglitol, an α-glucosidase inhibitor, has also been investigated and shown to inhibit β-glucosidase, with a reported IC50 value of 2.93 μg/mL in one study. mdpi.com The selection of an appropriate inhibitor and its optimal concentration is crucial and often requires empirical validation for the specific sample matrix and enzyme sources being studied.

Inhibition experiments can also help characterize the types of cellulases present. By using known substrates or inhibitors, it's possible to infer the contributions of different cellulase types, such as exo-(1,4)-β-glucanases versus endo-(1,4)-β-glucanases. nih.gov For example, research on sediment enzymes suggested that at least 59% of the measured activity after β-glucosidase inhibition was attributable to exo-type glucanases. nih.gov

The table below summarizes inhibitors used to differentiate glycosidase activities.

| Inhibitor | Target Enzyme | Application Notes |

| D-glucono-δ-lactone | β-Glucosidase | A specific competitive inhibitor used to prevent hydrolysis of fluorogenic substrates by β-glucosidases in cellulase assays. annualreviews.orgnih.gov |

| Miglitol | β-Glucosidase | Demonstrated to inhibit β-glucosidase activity, aiding in the specific measurement of cellulase. mdpi.com |

| Glucose | β-Glucosidase | Acts as an end-product inhibitor of β-glucosidase, but can also inhibit cellulases at high concentrations. nih.govacs.org |

| Cellobiose (B7769950) | Endoglucanases and Exoglucanases | Can act as an inhibitor for cellobiohydrolases and endoglucanases, a factor to consider in assay design. tandfonline.com |

Mitigation of Matrix Effects in Complex Biological or Environmental Samples

When measuring cellulase activity in complex matrices such as soil, sediment, or tissue lysates, components within the sample can interfere with the assay, a phenomenon known as the "matrix effect". nih.govnih.gov These effects can significantly alter the accuracy and sensitivity of fluorometric measurements by either quenching the fluorescence signal or enhancing it, leading to erroneous results. nih.gov Therefore, mitigating these matrix effects is a critical step in assay optimization.

Several strategies can be implemented to reduce or compensate for matrix effects:

Sample Dilution : This is the simplest approach to minimize matrix interference. By diluting the sample, the concentration of interfering substances is reduced. nih.gov While effective, excessive dilution may lower the enzyme activity below the detection limit of the assay, so a balance must be found. nih.gov

Sample Preparation and Purification : Improving extraction and clean-up methods is a robust way to remove interfering components. nih.gov For soil and sediment samples, this can involve specific extraction protocols to separate the enzymes from the solid matrix. nih.govnih.gov In one method for sediments, the fluorescent product 4-methylumbelliferone was quantitatively recovered via an extraction with 80% ethanol. nih.gov For other complex samples like Chinese chives, purification steps using adsorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) have been shown to effectively remove pigments and other interfering molecules. mdpi.com

Standard Addition and Calibration : To account for matrix effects that cannot be eliminated through purification, calibration methods are essential. This involves creating standard curves using the fluorophore (4-MU) in the presence of the sample matrix. promega.deabcam.com By preparing standards in a solution that mimics the sample environment, the influence of the matrix on fluorescence is inherently factored into the calibration. High-throughput assays in soil, for example, run parallel standard curves to correct for quenching. nih.gov

Assay Buffer Optimization : The choice of buffer can influence matrix effects. Buffers should be selected to match the natural pH of the sample environment (e.g., soil pH) to ensure optimal enzyme activity and stability. nih.gov Additionally, stopping the enzymatic reaction with a buffer that raises the pH (e.g., a carbonate stop buffer) can enhance the fluorescence of 4-MU, which fluoresces more intensely at alkaline pH, potentially overcoming some signal quenching. promega.com

The following table outlines common strategies for mitigating matrix effects in fluorometric assays.

| Mitigation Strategy | Description | Sample Type Application |

| Sample Dilution | Reducing the concentration of the sample matrix to lessen the impact of interfering substances. nih.gov | Biological fluids, Tissue lysates |

| Solvent Extraction | Using a solvent (e.g., 80% ethanol) to selectively extract the fluorescent product from the sample matrix. nih.gov | Sediments |

| Solid Phase Extraction (SPE) | Employing cartridges (e.g., HLB) or dispersive agents (e.g., PSA, GCB) to remove interfering compounds like pigments and non-polar molecules. mdpi.com | Plant tissues, Environmental samples |

| Matrix-Matched Calibration | Preparing standard curves in the presence of the sample matrix to compensate for signal suppression or enhancement. nih.govpromega.de | Soil, Cell lysates |

| Optimized Assay Buffers | Using buffers that match the sample pH and employing stop buffers that enhance the fluorescent signal. nih.govpromega.com | Soil, Cell lysates |

By implementing a combination of these strategies, it is possible to develop a robust and accurate fluorometric assay for 4-Methylumbelliferyl β-D-Cellotetroside, even in challenging biological and environmental samples. nih.gov

Advanced Research Applications of 4 Methylumbelliferyl β D Cellotetroside

Characterization of Novel Cellulolytic Enzyme Systems and Glycoside Hydrolases

The study of cellulases, enzymes that break down cellulose (B213188), is critical for applications ranging from biofuel production to textile manufacturing. nih.govstanford.edu 4-Methylumbelliferyl β-D-Cellotetroside and its shorter analog, 4-Methylumbelliferyl-β-D-cellobioside (4-MUC), serve as key substrates in the discovery and functional analysis of new cellulolytic enzymes. moleculardepot.comresearchgate.net

Extremophiles, organisms that thrive in extreme environments such as hot springs, deep-sea vents, or highly saline waters, are a rich source of robust and industrially valuable enzymes. juniperpublishers.com Researchers utilize fluorogenic substrates like 4-Methylumbelliferyl β-D-Cellotetroside to screen for and characterize cellulases from these hardy microorganisms. For instance, studies on thermophilic fungi, such as Chaetomium thermophile and Aspergillus wentii, have employed specific methodologies to purify and study endo-1,4-β-D-glucanases. juniperpublishers.com

The process involves isolating enzymes from the culture medium of these fungi and assessing their activity against various substrates. juniperpublishers.com The high sensitivity of fluorogenic substrates is particularly advantageous when dealing with low enzyme concentrations often found in environmental samples or initial purification steps. By measuring the rate of fluorescence increase, researchers can determine key kinetic parameters like Vmax and Km, providing insights into the enzyme's efficiency and substrate affinity. juniperpublishers.com This approach has been instrumental in identifying novel, thermostable cellulases that could significantly improve the efficiency of biomass degradation in industrial settings. juniperpublishers.com

Table 1: Examples of Thermophilic Fungi Screened for Cellulase (B1617823) Activity

| Fungal Species | Type of Enzyme Studied | Relevance |

|---|---|---|

| Aspergillus wentii | Endo-1,4-β-D-glucanase | Source of thermophilic cellulases for industrial applications. juniperpublishers.com |

| Sporotrichum pulverulentum | Endo-1,4-β-D-glucanase | Producer of stable cellulases with potential for biomass conversion. juniperpublishers.com |

| Chaetomium thermophile | Endo-1,4-β-D-glucanase | Investigated for its heat-stable cellulolytic enzyme systems. juniperpublishers.com |

Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to produce enzymes with improved or novel properties. nih.gov This process involves creating large libraries of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with the desired functionality, such as enhanced stability or higher catalytic activity. nih.govnih.gov

Fluorogenic substrates like 4-Methylumbelliferyl-β-D-cellobioside (4-MUC) are central to the success of these screening efforts. researchgate.net Their ability to generate a strong, easily detectable signal upon enzymatic cleavage allows for the rapid and automated screening of thousands or even millions of enzyme variants in microplate format. researchgate.netplos.org For example, a high-throughput screening system using 4-MUC was developed to engineer the cellulase CelA2 for improved stability and activity in deep eutectic solvents and concentrated seawater, environments relevant for next-generation biorefineries. researchgate.net This approach successfully identified CelA2 variants with a 1.6-fold improvement in relative activity in seawater, overcoming the typical inhibitory effects of high salt concentrations. researchgate.net Such advancements are crucial for developing robust enzymes that can withstand harsh industrial process conditions. stanford.edu

Elucidation of Molecular Interactions and Structure-Function Relationships

Understanding how an enzyme's structure dictates its function is a fundamental goal of biochemistry. 4-Methylumbelliferyl β-D-Cellotetroside is used in kinetic assays that complement structural and computational studies to build a complete picture of enzyme-substrate interactions.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for determining the three-dimensional structure of proteins. While obtaining a crystal structure of an enzyme in complex with a large, flexible substrate like 4-Methylumbelliferyl β-D-Cellotetroside is challenging, researchers often crystallize enzymes with the product of hydrolysis or smaller, non-hydrolyzable substrate analogs. nih.govnrel.gov

For instance, crystal structures of the GH7 family cellobiohydrolase, TrCel7A, were determined in complex with related chromogenic substrates, revealing that non-productive binding in the product-binding site is a dominant interaction mode. nrel.gov Kinetic data obtained using fluorogenic substrates like 4-Methylumbelliferyl-β-D-cellobioside (MUC) are then used to interpret the functional relevance of these structural findings. nrel.govnih.gov Comparing the kinetic parameters (kcat and KM) of different enzymes with the same substrate, or of one enzyme with different substrates, helps to correlate specific structural features of the enzyme's active site with its catalytic efficiency and binding affinity. nrel.gov

Computational methods provide a powerful lens for viewing enzyme-substrate interactions at an atomic level. Molecular docking and molecular dynamics (MD) simulations are used to model how a substrate like 4-Methylumbelliferyl β-D-Cellotetroside fits into the active site of a cellulase and to simulate the dynamic process of binding and catalysis. sciepub.commdpi.com

These simulations can predict the key amino acid residues involved in substrate recognition, binding, and cleavage. nih.govresearchgate.net For example, computational analyses of Glycoside Hydrolase Family 1 (GH1) enzymes have used automated docking to investigate how different sugar units and linkage types are accommodated within the active site, identifying specific residues that control substrate specificity. nih.govresearchgate.net MD simulations can further reveal the conformational changes that both the enzyme and substrate undergo during the reaction. mdpi.com By combining these computational predictions with experimental kinetic data from assays using 4-Methylumbelliferyl β-D-Cellotetroside, scientists can validate their models and gain a deeper understanding of the enzyme's catalytic mechanism. sfu.casciepub.com

Table 2: Kinetic Parameters of GH7 Cellobiohydrolases with Various Chromogenic Substrates

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) |

|---|---|---|---|---|

| TrCel7A | pNPC | 26 ± 1 | 0.0053 ± 0.0001 | 0.00020 |

| PcCel7D | pNPC | 280 ± 20 | 0.40 ± 0.01 | 0.0014 |

| TrCel7A | pNPL | 13 ± 1 | 0.0039 ± 0.0001 | 0.00030 |

| PcCel7D | pNPL | 130 ± 10 | 0.29 ± 0.01 | 0.0022 |

| TrCel7A | MUC | 2.6 ± 0.2 | 0.021 ± 0.001 | 0.0081 |

| PcCel7D | MUC | 13 ± 1 | 0.24 ± 0.01 | 0.018 |

Data adapted from a 2017 study on GH7 cellobiohydrolases. nrel.gov TrCel7A: from Trichoderma reesei; PcCel7D: from Phanerochaete chrysosporium; pNPC: p-nitrophenyl-β-D-cellobioside; pNPL: p-nitrophenyl-β-D-lactoside; MUC: 4-Methylumbelliferyl-β-D-cellobioside.

Applications in Environmental Biochemistry and Biogeochemical Cycling

Cellulases play a paramount role in the global carbon cycle by breaking down dead plant biomass. The rate of cellulose decomposition by microbial communities in soil and sediments is a critical factor in regulating carbon turnover and nutrient cycling. mdpi.commdpi.com Fluorogenic substrates, including 4-Methylumbelliferyl β-D-Cellotetroside and its analogs, have become standard tools for measuring extracellular enzyme activities in environmental samples. nih.govresearchgate.net

By incubating soil or sediment samples with the substrate, scientists can quantify the potential rate of cellulose degradation in that environment. mdpi.comnih.govnih.gov For example, studies have used 4-methylumbelliferyl-linked substrates to assess the impact of long-term fertilization on soil microbial enzyme activities, including β-glucosidase, which is involved in the final step of cellulose breakdown. mdpi.com These assays have shown that agricultural practices like applying manure or sewage sludge can significantly increase the activity of enzymes that degrade cellulose and other complex organic matter. mdpi.com This methodology, sometimes adapted into a technique called soil zymography, allows for the spatial mapping of enzyme "hotspots," revealing the micro-scale distribution of microbial activity and helping to understand how nutrient cycling occurs in complex soil structures. mdpi.com

Assessment of Extracellular Enzyme Activities in Diverse Ecosystems (e.g., Soil, Sediment, Water)

The quantification of extracellular enzyme activities is a critical tool for understanding biogeochemical cycles and the functional roles of microbial communities in diverse ecosystems. Fluorogenic substrates, such as those based on 4-methylumbelliferone (B1674119) (4-MUF), have become indispensable for these assessments due to their high sensitivity. While direct studies on 4-Methylumbelliferyl β-D-Cellotetroside are not extensively documented in publicly available research, the principles of its application can be inferred from the widespread use of its structural analogs, particularly 4-methylumbelliferyl-β-D-cellobioside (MUC). These substrates are used to assay for the activity of cellobiohydrolases (CBH), enzymes that cleave cellobiose (B7769950) units from the ends of cellulose chains.

In various environmental matrices, including soil, sediment, and water, the enzymatic hydrolysis of a 4-methylumbelliferyl-linked substrate releases the highly fluorescent 4-MUF molecule. The rate of fluorescence increase is directly proportional to the enzyme activity. This method allows for the sensitive detection of specific enzymatic activities even at low concentrations, which is often the case in natural environments.

Fluorogenic substrates have been successfully employed to measure the activity of cellulolytic enzymes in a range of settings:

Soil: In terrestrial ecosystems, the activity of enzymes like β-1,4-glucosidase and cellobiohydrolase are key indicators of carbon cycling. mdpi.com Studies in forest soils have utilized 4-MUF-linked substrates to explore the seasonal fluctuations in carbon-cycle-related enzyme activities, demonstrating a significant positive correlation between labile organic carbon and the activities of cellobiohydrolase and β-1,4-glucosidase. mdpi.com These assays have also been used to assess the impact of different land management practices, such as long-term fertilization, on soil microbial function. mdpi.com

Sediment: In aquatic environments, a significant portion of organic matter decomposition occurs in the sediment. A sensitive method using 4-methylumbelliferyl-β-cellobiose has been developed to measure (1,4)-β-glucanase activity in organic matter-rich sediments. nih.govresearchgate.netnih.gov To distinguish between the activities of different cellulolytic enzymes, inhibitors can be used. For example, d-glucono-δ-lactone can be added to inhibit β-glucosidases, allowing for a more specific measurement of exo-(1,4)-β-glucanase activity. nih.govnih.gov

Water: Microplate-based fluorometric assays are also used to determine extracellular enzyme activity in water columns. nih.gov These high-throughput methods allow for the rapid analysis of numerous samples, providing valuable data on the spatial and temporal distribution of microbial metabolic activity in aquatic systems. nih.gov

The following table summarizes representative findings on extracellular enzyme activities in different ecosystems using 4-methylumbelliferyl-based substrates.

| Ecosystem | Enzyme Assayed | Substrate | Key Findings |

| Forest Soil | Cellobiohydrolase (CBH), β-1,4-glucosidase (βG) | 4-MUF-β-D-cellobioside, 4-MUF-β-D-glucopyranoside | Enzyme activities showed seasonal fluctuations and were significantly correlated with labile organic carbon fractions. mdpi.com |

| Agricultural Soil | β-glucosidase, β-xylosidase, N-acetyl-β-D-glucosaminidase | 4-MUF-β-D-glucopyranoside, 4-MUF-β-D-xylopyranoside, 4-MUF-N-acetyl-β-D-glucosaminide | Long-term fertilization with manure and sewage sludge altered microbial community structure and influenced enzymatic activities. mdpi.com |

| Lake Sediment | (1,4)-β-glucanase | 4-methylumbelliferyl-β-cellobiose | A sensitive method was established for measuring enzyme activity, with inhibition experiments suggesting a predominantly bacterial origin for the measured activity. nih.govnih.gov |

| Lake Water | Phosphatase, β-glucosidase, N-acetyl-β-D-glucosaminidase | 4-MUF-phosphate, 4-MUF-β-D-glucopyranoside, 4-MUF-N-acetyl-β-D-glucosaminide | Enzyme activities varied with water depth, indicating stratification of microbial metabolic processes. nih.gov |

Functional Profiling of Microbial Communities Relevant to Lignocellulose Degradation

Beyond simply quantifying enzyme activity, 4-Methylumbelliferyl β-D-Cellotetroside and its analogs serve as powerful tools for the functional profiling of microbial communities, particularly those involved in the decomposition of lignocellulose. Lignocellulose, the primary component of plant biomass, is a vast renewable resource, and understanding its microbial degradation is crucial for applications in biofuels and bioremediation. frontiersin.orgresearchgate.netnih.gov

The degradation of lignocellulose requires the synergistic action of a suite of enzymes, and fluorogenic substrates allow researchers to dissect the specific functional capabilities of a microbial community. frontiersin.org By using a panel of substrates targeting different enzymes (e.g., cellobiohydrolase, β-glucosidase, xylanase), a functional fingerprint of the community's potential to degrade various components of lignocellulose can be generated.

This approach has been instrumental in several key research areas:

Identifying Lignocellulose-Degrading Microbes: In complex microbial habitats, such as soil or the gut of wood-feeding insects, fluorogenic substrates can help identify and isolate microorganisms with specific enzymatic capabilities. nih.gov For example, studies have used 4-methylumbelliferyl-labeled substrates to show that fungi are a predominant source of cellulase activity in many soils. asm.orgnih.gov

Linking Microbial Identity to Function: Combining enzyme assays with molecular techniques like metagenomics and metatranscriptomics allows for a deeper understanding of which microbial taxa are responsible for specific functions. nih.gov This integrated "omics" approach can reveal the genetic potential for lignocellulose degradation within a community and how that potential is expressed under different environmental conditions.

Assessing the Impact of Environmental Changes: Functional profiling can be used to monitor how microbial communities and their enzymatic activities respond to environmental perturbations, such as changes in land use, pollution, or climate. nih.gov

The table below illustrates how functional profiling using fluorogenic substrates can be applied to characterize microbial communities.

| Research Application | Target Microbial Community | Substrates Used (Examples) | Insights Gained |

| Identifying Fungal Contribution to Soil Processes | Soil microbial communities | 4-MUF-N-acetyl-β-D-glucosaminide (for chitinase), 4-MUF-β-D-lactoside (for cellulase) | Cellulase activity correlated with fungal biomass indicators, suggesting a primary role for fungi in cellulose degradation in the studied soils. asm.orgnih.gov |

| Characterizing Gut Microbiota of Wood-Feeding Insects | Gut community of the Asian longhorned beetle | Not specified, but principles apply | Metagenomic analysis identified numerous genes for lignocellulose-degrading enzymes, providing a functional profile of the microbial community's role in wood digestion. researchgate.net |

| Evaluating Biofuel Production Potential | Microbial consortia from various environments | Panels of fluorogenic substrates for cellulases, hemicellulases, etc. | Emergent "omics" technologies, including activity-based protein profiling with fluorogenic probes, provide a mechanistic blueprint for improving biofuel conversion processes. nih.gov |

Future Perspectives and Emerging Research Trajectories

Development of Advanced Fluorogenic Probes Based on the 4-Methylumbelliferyl β-D-Cellotetroside Scaffold

The core structure of 4-Methylumbelliferyl β-D-Cellotetroside offers a versatile scaffold for the design of next-generation fluorogenic probes with enhanced properties. Current research efforts are focused on modifying the 4-methylumbelliferone (B1674119) (4-MU) fluorophore to create substrates with improved sensitivity and functionality.

One promising direction is the synthesis of non-hydrolyzable analogs. For instance, the preparation of compounds like 4-methyl-7-thioumbelliferyl-β-D-cellobioside (MUS-CB), a thio-analog of the closely related cellobioside substrate, provides a non-hydrolyzable mimic for studying enzyme-substrate binding events without the complication of catalytic turnover. nih.gov This approach allows for detailed pre-steady-state kinetic analysis and a deeper understanding of the binding thermodynamics within the active site of cellulases. nih.gov Extending this concept to the cellotetraose (B13520) derivative could yield valuable tools for dissecting the binding process of cellulases that accommodate longer oligosaccharide chains.

Furthermore, the development of bifunctionalized tetrasaccharide substrates enables the measurement of cellulase (B1617823) activity through resonance energy transfer. nih.gov These probes, carrying a donor and acceptor fluorophore at opposite ends of the oligosaccharide chain, allow for a more nuanced analysis of the catalytic constants of both endoglucanases and cellobiohydrolases. nih.gov Such sophisticated probes can provide insights into whether these enzymes can degrade substrates with non-carbohydrate groups at both termini. nih.gov

Future research will likely focus on creating a portfolio of 4-MU-based probes with varying chain lengths and chemical modifications to cater to the specificities of different cellulase families. This will facilitate high-throughput screening campaigns to discover novel cellulases with desired industrial characteristics. researchgate.net

Integration of Enzymatic Assays with Multi-Omics Data for Systems-Level Understanding

By correlating cellulase activity data with transcriptomic and proteomic analyses, researchers can identify the genes responsible for producing specific cellulolytic enzymes and understand how their expression is regulated under different environmental conditions. This integrated analysis can uncover complex regulatory networks and signaling pathways that govern cellulase production and activity in microorganisms.

Metabolomic studies, when combined with enzymatic assays, can reveal the downstream metabolic fate of the glucose liberated from cellulose (B213188) breakdown. This is particularly relevant for optimizing the production of biofuels and other bio-based chemicals, as it allows for the identification of metabolic bottlenecks and the engineering of microbial strains for enhanced product yields. The ultimate goal is to build comprehensive models that link genotype to phenotype, providing a predictive framework for designing efficient cellulolytic systems.

Innovations in Real-Time and In Situ Monitoring of Glycosidase Activities

A significant frontier in enzyme analysis is the ability to monitor glycosidase activity in real-time and within living systems. The fluorescent nature of the 4-methylumbelliferone released upon hydrolysis of 4-Methylumbelliferyl β-D-Cellotetroside makes it an ideal candidate for developing such advanced monitoring techniques.

Continuous photometric and fluorometric assays have already been established for the related substrate, 4-methylumbelliferyl-β-D-cellobioside, allowing for the real-time determination of endoglucanase activity. nih.gov These methods can be adapted for the cellotetraose derivative to provide continuous kinetic data, offering a more dynamic view of enzyme function compared to endpoint assays.

The application of flow cytometry with fluorogenic substrates is another innovative approach that enables the study of enzyme kinetics within individual cells in a population. nih.gov This technique can reveal cellular heterogeneity in enzyme activity and response to inhibitors.

Future developments may include the use of advanced microscopy techniques, such as confocal and multiphoton microscopy, to visualize cellulase activity in situ within complex environments like plant cell walls or microbial biofilms. This will provide unprecedented spatial and temporal resolution of cellulose degradation processes, moving beyond bulk measurements to single-molecule or single-cell level analysis.

Translational Research Potential in Industrial Biocatalysis and Renewable Energy Beyond Direct Clinical Application

The insights gained from research utilizing 4-Methylumbelliferyl β-D-Cellotetroside have significant translational potential in various industrial sectors, particularly in the realm of biocatalysis and renewable energy.

The efficient enzymatic conversion of cellulosic biomass into fermentable sugars is a critical step in the production of second-generation biofuels and a cornerstone of the circular bioeconomy. High-throughput screening assays using fluorogenic substrates like 4-Methylumbelliferyl β-D-Cellotetroside are instrumental in identifying and engineering robust and highly active cellulases that can function under harsh industrial conditions, such as in the presence of ionic liquids or at high temperatures. researchgate.net

For example, research has demonstrated the use of a 4-methylumbelliferyl-β-D-cellobioside-based screening system to identify cellulase variants with improved stability and activity in deep eutectic solvents, which are promising "green" solvents for biomass pretreatment. researchgate.net This highlights the power of these substrates in directed evolution campaigns to tailor enzymes for specific industrial applications.

Beyond biofuels, engineered cellulases discovered through these screening methods can be applied in various industries, including:

Pulp and paper: For bio-bleaching and improving fiber properties.

Textiles: For "bio-polishing" of cotton fabrics.

Food and feed: To improve the nutritional value of plant-based materials.

Detergents: As cleaning agents.

The continued development and application of assays based on 4-Methylumbelliferyl β-D-Cellotetroside and its derivatives will undoubtedly accelerate the transition towards a more sustainable, bio-based economy.

Interactive Data Table: Properties of 4-Methylumbelliferyl-based Substrates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Application |

| 4-Methylumbelliferyl β-D-Cellotetroside | C34H48O23 | 824.73 | Fluorogenic substrate for cellulase |

| 4-Methylumbelliferyl β-D-cellobioside | C22H28O13 | 500.45 | Fluorogenic substrate for cellulase/glucanase sigmaaldrich.com |

| 4-methyl-7-thioumbelliferyl-β-D-cellobioside | Not specified | Not specified | Non-hydrolyzable cellulase substrate analog nih.gov |

Q & A

Q. What are the standard protocols for using 4-Methylumbelliferyl β-D-Cellotetroside in β-glycosidase activity assays?

- Methodological Answer : Standard protocols involve preparing a reaction buffer (e.g., 50 mM acetate buffer, pH 5.0), adding the substrate at a concentration of 0.1–1.0 mM, and incubating with the enzyme at 37°C. Fluorescence (excitation: 360 nm, emission: 450 nm) is measured at intervals (e.g., 0, 10, 20, 30 min). Include controls lacking enzyme or substrate to account for autofluorescence. Data normalization requires a standard curve of 4-methylumbelliferone (released product). For soil enzyme assays, homogenize samples and account for quenching using soil-specific correction factors .

Q. How should researchers optimize assay conditions (pH, temperature) for this substrate?

- Methodological Answer : Conduct pilot experiments across pH 3.0–8.0 (using citrate, acetate, or Tris buffers) and temperatures (20–50°C). Measure initial reaction rates to identify optimal activity. For β-glycosidases, pH 5.0–6.0 and 37°C are typical starting points. Validate with kinetic parameters (e.g., , ) using Lineweaver-Burk plots. Ensure substrate solubility by testing water-acetone mixtures (e.g., 1:2 ratio) if needed .

Q. What methods are recommended for quantifying fluorescence data from assays with this compound?

- Methodological Answer : Convert fluorescence readings to enzyme activity (μmol·g⁻¹·h⁻¹) using a standard curve of 4-methylumbelliferone. Correct for background fluorescence and soil matrix quenching (if applicable) by spiking samples with known amounts of the product. Use parallel controls with heat-inactivated enzyme to exclude non-enzymatic hydrolysis. Data should be normalized to sample dry weight or protein content .

Advanced Research Questions

Q. How can discrepancies in kinetic data (e.g., non-Michaelis-Menten behavior) obtained with this substrate be analyzed?

- Methodological Answer : Non-linear kinetics may arise from substrate inhibition, allosteric effects, or fluorescence quenching. Perform substrate titration (0.01–10 mM) to identify inhibition thresholds. Use alternative models like the Hill equation to assess cooperativity. Validate with complementary techniques (e.g., HPLC) to confirm product release rates. Check for aggregation by dynamic light scattering or microscopy .

Q. What strategies are effective in integrating this substrate with other analytical techniques (e.g., HPLC, mass spectrometry) for enzyme characterization?

- Methodological Answer : Couple fluorescence assays with HPLC to quantify both the substrate and product. Use reverse-phase C18 columns with UV/fluorescence detection. For structural validation, employ LC-MS (electrospray ionization) to confirm molecular weights. Integrate kinetic data with enzyme inhibition studies using specific inhibitors (e.g., conduritol B epoxide for β-glucosidases) to resolve mechanistic ambiguities .

Q. How can researchers troubleshoot non-linear fluorescence responses in time-course experiments?

- Methodological Answer : Non-linearity may stem from enzyme instability, substrate depletion, or photobleaching. Pre-incubate enzymes at assay temperatures to assess stability. Monitor substrate depletion by terminating reactions at multiple timepoints. Shield samples from light to prevent photobleaching. If using soil extracts, test for interfering compounds (e.g., humic acids) via spiked recovery experiments .

Data Reproducibility and Validation

Q. What steps ensure reproducibility of enzyme activity measurements across laboratories?

- Methodological Answer : Standardize protocols using defined substrate batches (≥99% purity, verified via TLC) and buffer systems. Report storage conditions (-20°C, desiccated) and pre-assay handling (e.g., equilibration to room temperature). Include inter-laboratory controls and reference enzymes (e.g., commercially available β-glycosidases) to calibrate activity. Document all steps in line with FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.